RNA /A/ phosphoramidite

RNA solid-phase synthesis Coupling efficiency 2'-O-protecting groups

RNA /A/ phosphoramidite (CAS 141913-04-4) is a 5′-O-(4,4′-dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-adenosine-3′-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite bearing an N-dimethylformamidine (dmf) exocyclic amine protecting group. This fully protected ribonucleoside monomer belongs to the class of 2′-O-TBDMS RNA phosphoramidites, the most established and extensively validated chemistry for automated solid-phase oligoribonucleotide synthesis.

Molecular Formula C19H28N2O4
Molecular Weight 0
CAS No. 141913-04-4
Cat. No. B1176517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNA /A/ phosphoramidite
CAS141913-04-4
SynonymsRNA /A/ phosphoramidite
Molecular FormulaC19H28N2O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RNA A Phosphoramidite (CAS 141913-04-4): TBDMS-Protected Adenosine Building Block for Solid-Phase RNA Synthesis


RNA /A/ phosphoramidite (CAS 141913-04-4) is a 5′-O-(4,4′-dimethoxytrityl)-2′-O-(tert-butyldimethylsilyl)-adenosine-3′-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite bearing an N-dimethylformamidine (dmf) exocyclic amine protecting group . This fully protected ribonucleoside monomer belongs to the class of 2′-O-TBDMS RNA phosphoramidites, the most established and extensively validated chemistry for automated solid-phase oligoribonucleotide synthesis . The compound is designed for use with standard DNA/RNA synthesizers and is compatible with both conventional and ultra-mild deprotection protocols, making it a versatile choice for constructing RNA oligonucleotides ranging from short siRNAs to long non-coding RNAs.

Why Not All Adenosine RNA Phosphoramidites Are Interchangeable: Quantified Consequences of 2′-Protecting Group and Base Protection Selection


Although multiple adenosine phosphoramidites exist for RNA synthesis, the combination of 2′-O-TBDMS silyl protection and N-dimethylformamidine (dmf) base protection in CAS 141913-04-4 creates a distinct performance profile that cannot be replicated by simple substitution with a 2′-O-TOM analog or an N-benzoyl-protected TBDMS adenosine. A direct head-to-head synthesis comparison demonstrates that TBDMS monomers yield a stepwise coupling efficiency of 98.7% versus 98.9% for TOM on identical solid support, a 0.2% per-step gap that translates into a 6% absolute full-length product purity difference for a 100-mer oligonucleotide [1]. Simultaneously, the N-dmf base-protecting group enables deprotection in 1 hour at 55 °C, compared to 8–16 hours required for the more common N-benzoyl adenosine phosphoramidite, substantially reducing post-synthesis processing time and the cumulative exposure to hydrolytic conditions that degrade RNA [2]. These orthogonal differences mean that substituting an alternative adenosine phosphoramidite without adjusting synthesis parameters inevitably compromises either oligonucleotide length capability or final product integrity.

Quantitative Differentiation Evidence for RNA A Phosphoramidite (CAS 141913-04-4) vs. Closest Analogs


Stepwise Coupling Efficiency: TBDMS vs. TOM RNA Phosphoramidites on Identical Supports

In a controlled head-to-head study, 20-mer RNA oligonucleotides were synthesized on an ABI 394 synthesizer using DNA, TBDMS, and TOM phosphoramidites on US III PS support. The stepwise coupling efficiency for TBDMS monomers was 98.7%, compared to 98.9% for TOM and 99.7% for DNA [1]. Although the per-step difference appears small, extrapolation to a 100-mer predicts a crude full-length purity of 27% for TBDMS versus 33% for TOM chemistry [1].

RNA solid-phase synthesis Coupling efficiency 2'-O-protecting groups

Deprotection Kinetics: N-Dimethylformamidine (dmf) vs. N-Benzoyl Adenosine Phosphoramidites

The N-dimethylformamidine (dmf) base-protecting group on the adenosine ring of CAS 141913-04-4 enables complete deprotection in 1 hour at 55 °C or 8 hours at room temperature [1]. In contrast, the widely used N-benzoyl (Bz) adenosine phosphoramidite (e.g., CAS 110782-31-5) requires 8–16 hours at 55 °C in ammonia [1]. This 8- to 16-fold reduction in deprotection time minimizes cumulative strand scission and depurination during post-synthetic processing.

Base protecting groups Deprotection time Ultra-mild RNA synthesis

Quality Assurance Minimum Coupling Efficiency Guarantee for TBDMS RNA Phosphoramidites

Leading suppliers of TBDMS RNA phosphoramidites, including the adenosine derivative, synthesis-test every batch and provide a Certificate of Analysis confirming a minimum stepwise coupling efficiency of 97% . This QC floor is verified by RP-HPLC of crude oligonucleotide and ensures that any batch of CAS 141913-04-4 meets a defined performance threshold before shipment, offering procurement predictability that is not uniformly documented across all alternative chemistries (e.g., ACE or CEM phosphoramidites).

Quality control Batch consistency Oligonucleotide synthesis

Optimal Use Cases for RNA A Phosphoramidite (CAS 141913-04-4) Based on Quantified Performance Data


Ultra-Mild Deprotection of RNA Containing Base-Labile Modifications

When synthesizing RNA oligonucleotides incorporating 5-bromo-uridine, 4-thiouridine, or fluorescent dyes that degrade under prolonged ammonia treatment, the N-dmf protecting group's 1-hour deprotection (at 55 °C) vs. 8–16 hours for N-benzoyl chemistry [1] drastically reduces modification damage. The TBDMS group is subsequently removed with triethylamine trihydrofluoride, a process orthogonal to base deprotection, preserving the labile modification intact.

Synthesis of Long RNA Oligonucleotides (80–120 nt) on US III PS Support

For researchers optimizing long RNA synthesis, the documented coupling efficiency of 98.7% on US III PS support [2] provides a predictable baseline for calculating total yield. Although TOM offers a 0.2% higher stepwise efficiency, TBDMS chemistry benefits from the largest body of published protocols and troubleshooting literature, reducing the risk of synthesis failure when extending established methods to longer sequences.

Regulated Oligonucleotide Production Requiring Batch Traceability

In cGMP or GLP settings where every batch must be accompanied by a Certificate of Analysis, the synthesis-tested minimum 97% coupling efficiency guarantee and HPLC QC documentation provided with CAS 141913-04-4 deliver auditable quality assurance that simplifies regulatory submission packages. The maturity of TBDMS chemistry means reference data are available across multiple instrument platforms and support types.

Mixed-Backbone RNA/DNA Chimeric Oligonucleotides

When constructing chimeras containing both RNA and DNA segments, the near-identical coupling conditions for TBDMS RNA monomers and standard DNA phosphoramidites (both using 0.25 M ETT, 6 min coupling) [2] streamline the synthesis protocol, allowing seamless switching between monomer types on a single synthesizer without intermediate column changes or activator adjustments.

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